An In-depth Technical Guide on the Putative Structure and Properties of Diaminophenyl-N-Heterocyclic Carbene-Propyl (DAPD-NHc-pr) Complexes
An In-depth Technical Guide on the Putative Structure and Properties of Diaminophenyl-N-Heterocyclic Carbene-Propyl (DAPD-NHc-pr) Complexes
Disclaimer: The term "DAPD-NHc-pr" does not correspond to a specific, publicly documented chemical compound in the current scientific literature. This guide, therefore, presents a detailed analysis based on a plausible, hypothetical structure derived from the constituent parts of the acronym: "DAPD" (Diaminophenyl), "NHc" (N-Heterocyclic Carbene), and "pr" (propyl). The information provided is representative of this class of chemical structures and is intended for researchers, scientists, and drug development professionals.
Based on the acronym, a plausible candidate for "DAPD-NHc-pr" would be a transition metal complex featuring a diaminophenyl-functionalized ligand and a propyl-substituted N-heterocyclic carbene. N-heterocyclic carbenes are a class of organic compounds that can act as ligands to form stable complexes with transition metals.[1][2][3][4][5][6] These complexes have found widespread applications in catalysis and medicinal chemistry.[2][7] The diaminophenyl moiety could be integrated into the ligand scaffold to modulate the electronic properties or to provide a site for further functionalization or biological interaction. The propyl group is a common alkyl substituent on the NHc ring, influencing the steric and electronic properties of the ligand.[8]
Hypothetical Structure
For the purpose of this guide, we will consider a hypothetical palladium(II) complex, a common metal center in NHc catalysis.[9] In this structure, the palladium is coordinated to a propyl-substituted N-heterocyclic carbene and a bidentate ligand containing a diaminophenyl group.
Figure 1: Hypothetical Structure of a DAPD-NHc-pr Palladium Complex
Caption: A plausible structure for a DAPD-NHc-pr complex.
Synthesis and Characterization
The synthesis of such a complex would likely proceed through a multi-step process, beginning with the synthesis of the N-heterocyclic carbene precursor (an imidazolium salt), followed by complexation to the metal center.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of a DAPD-NHc-pr complex.
Table 1: Representative Spectroscopic Data
The following table summarizes the expected spectroscopic data for a hypothetical DAPD-NHc-pr complex, based on known values for similar structures.
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Imidazolium backbone protons | 7.0 - 7.5 ppm |
| Propyl group protons (α-CH₂) | 4.0 - 4.5 ppm | |
| Diaminophenyl aromatic protons | 6.5 - 8.0 ppm | |
| ¹³C NMR | Carbene carbon (M-C) | 150 - 180 ppm |
| Imidazolium backbone carbons | 115 - 125 ppm | |
| IR | N-H stretching (from NH₂) | 3300 - 3500 cm⁻¹ |
| Aromatic C=C stretching | 1400 - 1600 cm⁻¹ |
Potential Applications and Mechanism of Action
N-heterocyclic carbene complexes of transition metals are known for their utility in a variety of catalytic reactions, including cross-coupling reactions.[10] Furthermore, many metal-NHc complexes have been investigated for their potential as therapeutic agents, particularly as anticancer and antimicrobial drugs.[7][11][12] The diaminophenyl moiety could be designed to enhance biological activity, for instance, by mimicking the structure of known pharmacophores or by providing a site for bioconjugation.
If designed as an anticancer agent, a DAPD-NHc-pr complex could potentially induce apoptosis in cancer cells through a variety of mechanisms, such as inhibition of key enzymes or interaction with DNA.
Hypothetical Signaling Pathway: Induction of Apoptosis
Caption: A potential signaling pathway for a DAPD-NHc-pr complex as an anticancer agent.
Experimental Protocols
General Synthesis of a Propyl-Substituted Imidazolium Salt (NHc Precursor)
This protocol is a general representation for the synthesis of 1,3-dipropylimidazolium bromide.
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In a round-bottom flask, dissolve 1 equivalent of imidazole in toluene.
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Add 2.2 equivalents of sodium hydroxide and 2.2 equivalents of 1-bromopropane.
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Reflux the mixture for 24 hours.
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After cooling to room temperature, filter the mixture to remove sodium bromide.
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Remove the solvent from the filtrate under reduced pressure to yield the crude product.
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Purify the product by column chromatography on silica gel.
General Synthesis of a DAPD-NHc-pr Palladium Complex
This protocol describes a general method for the synthesis of a palladium-NHc complex.
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In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1 equivalent of the 1,3-dipropylimidazolium bromide and 1 equivalent of palladium(II) acetate in a suitable solvent such as DMSO.
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Add 1.1 equivalents of a base (e.g., potassium carbonate) to the suspension.
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Stir the reaction mixture at 80-100 °C for 12-24 hours.
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To this mixture, add 1 equivalent of the diaminophenyl-containing ligand.
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Continue stirring at the same temperature for an additional 12-24 hours.
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After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Characterization
The synthesized complex should be characterized by standard analytical techniques:
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NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the ligands and their coordination to the metal center.
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Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
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X-ray Crystallography: To determine the solid-state structure of the complex, if suitable crystals can be obtained.
Logical Relationship of Experimental Procedures
Caption: Logical flow of the experimental procedures.
References
- 1. Transition metal NHC complex - Wikipedia [en.wikipedia.org]
- 2. Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Coordination Complexes and Ligands [chemed.chem.purdue.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Heterocyclic Carbenes and Their Metal Complexes Based on Histidine and Histamine Derivatives of Bacteriopurpurinimide for the Combined Chemo- and Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
